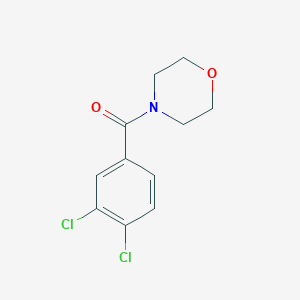
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone, also known as SR-16388, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholinylmethyl ketones and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of the cyclooxygenase (COX) enzyme and the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are involved in the regulation of inflammation and cell proliferation, and their inhibition by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Additionally, it has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which contribute to the inflammatory response. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, it exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results. Additionally, the compound may exhibit off-target effects, which may confound the results of experiments.
Direcciones Futuras
There are several future directions for the study of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone. One area of research is the investigation of its potential use as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its mechanism of action, which may provide insights into the development of new therapies for various diseases. Finally, the compound may have potential as a tool for investigating various biological processes, such as inflammation and cell proliferation.
Métodos De Síntesis
The synthesis of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone involves the reaction of 3,4-dichlorophenylacetonitrile with morpholine in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the final product using a reducing agent. The yield of this synthesis method is typically high, and the purity of the final product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been investigated for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Propiedades
Número CAS |
33764-00-0 |
|---|---|
Fórmula molecular |
C11H11Cl2NO2 |
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Clave InChI |
GCHPLPHGWKAUFW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Otros números CAS |
33764-00-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
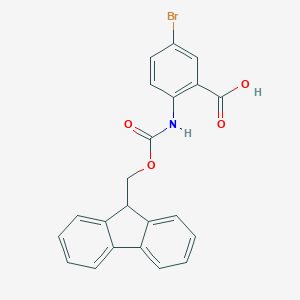
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
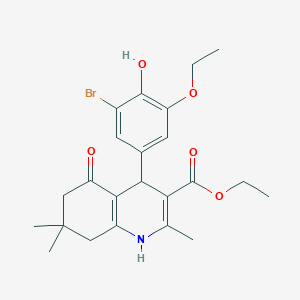
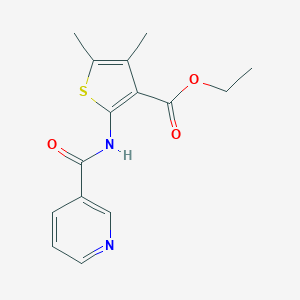
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
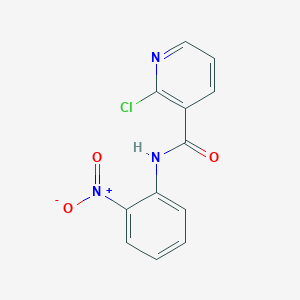
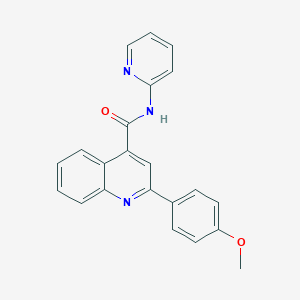
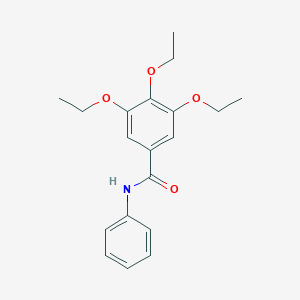
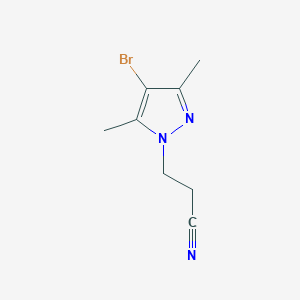
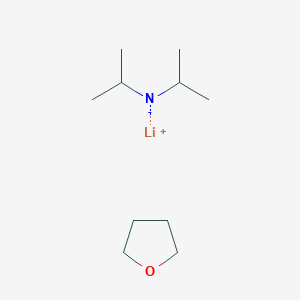
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)